1,2,4-Tripentylbenzene

Description

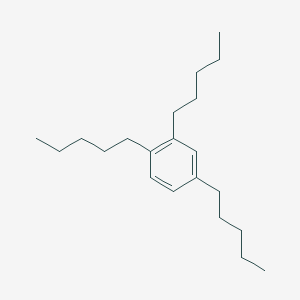

Structure

3D Structure

Properties

CAS No. |

6796-35-6 |

|---|---|

Molecular Formula |

C21H36 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

1,2,4-tripentylbenzene |

InChI |

InChI=1S/C21H36/c1-4-7-10-13-19-16-17-20(14-11-8-5-2)21(18-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 |

InChI Key |

KETBFVAOYPMTAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)CCCCC)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Tripentylbenzene

Regioselective Cyclotrimerization of Alkynes

The formation of a benzene (B151609) ring from three alkyne units can be catalyzed by various metal complexes. wikipedia.org For an unsymmetrical terminal alkyne like 1-heptyne (B1330384), this process can yield two possible regioisomers: 1,2,4-tripentylbenzene and 1,3,5-tripentylbenzene. The mechanism generally involves the formation of a metallacyclopentadiene intermediate, with the regiochemical outcome being determined by the formation of this intermediate and the subsequent insertion of the third alkyne molecule. wikipedia.org

Base-metal catalysts, particularly those involving iron and manganese, have gained prominence for their efficiency and lower cost.

Iron-Based Catalysts: An iron-catalyzed regioselective reductive cyclotrimerization of alkynyl bromides has been developed, yielding 1,2,4-substituted arenes with excellent regioselectivities. nih.gov While this method starts from alkynyl bromides, it is suggested that a terminal alkyne, generated in situ, acts as a key intermediate in the cyclotrimerization process. nih.gov Another effective system employs an air-stable [Fe(salen)]₂-μ-oxo complex activated by pinacol (B44631) borane (B79455) (HBpin). acs.org This in situ-generated [FeH(salen)]·Bpin catalyst has demonstrated high regioselectivity for the formation of 1,2,4-substituted arenes from a diverse range of terminal alkynes. The proposed mechanism involves hydrometallation of a coordinated alkyne to form a vinyl iron species, followed by stepwise additions of two more alkyne molecules before the final ring-closing step. acs.org

Manganese-Based Catalysts: Manganese pincer complexes have been increasingly studied for various catalytic transformations, including C-C bond-forming reactions. capes.gov.brethz.ch While direct examples of these complexes in the specific synthesis of this compound are not extensively detailed, their application in related catalytic cycles suggests potential. nih.govmdpi.com The modular nature of pincer ligands allows for fine-tuning of the steric and electronic properties of the metal center, which is crucial for controlling regioselectivity in catalytic reactions like alkyne cyclotrimerization. nih.gov

The cyclotrimerization of terminal aliphatic alkynes presents unique challenges compared to their arylacetylene counterparts. Reactions involving aliphatic alkynes are often slower, and mixtures of products can be obtained. arkat-usa.org However, high regioselectivity towards the 1,2,4-adduct can be achieved under specific conditions. For example, using a titanium-based catalyst, one study demonstrated that an aliphatic alkyne could undergo cyclotrimerization with high regioselectivity in favor of the 1,2,4-isomer. arkat-usa.org The control of regioselectivity is often attributed to the steric bulk of both the alkyne's substituent and the ligands on the metal catalyst. wikipedia.org

A particularly effective and convenient method for the cyclotrimerization of alkynes utilizes a system composed of titanium(IV) isopropoxide (Ti(OiPr)₄) and n-butyllithium (nBuLi). rsc.orgresearchgate.net This reagent combination is capable of catalyzing the [2+2+2] cycloaddition of a variety of aromatic and aliphatic alkynes with good selectivity. rsc.orgresearchgate.net

The reaction of terminal aliphatic alkynes with the Ti(OiPr)₄/nBuLi system has been investigated, showing that these substrates can be transformed into trisubstituted benzenes. arkat-usa.org While these reactions can be slower than with arylacetylenes, specific substrates have shown high regioselectivity for the 1,2,4-isomer. arkat-usa.org The active catalyst is generated in situ and its precise nature can influence the reaction's outcome. rsc.orgresearchgate.net

| Alkyne Substrate | Catalyst System | Conditions | Yield (1,2,4-isomer) | Isomer Ratio (1,2,4- vs 1,3,5-) | Reference |

| Phenylacetylene (B144264) | Ti(OiPr)₄/nBuLi | THF, 0 °C to rt, 5 min | 95% | >98:<2 | rsc.org |

| 1-Heptyne | Ti(OiPr)₄/nBuLi | THF, 0 °C, 45 min | Good | High (unspecified) | arkat-usa.org |

| Various Aliphatic Alkynes | Ti(OiPr)₄/nBuLi | Microwave, few minutes | Good | Good selectivity | rsc.orgresearchgate.net |

Table 1: Performance of Ti(OiPr)₄/nBuLi in Alkyne Cyclotrimerization. Note that specific yields for 1-heptyne are not always detailed but general outcomes are reported as favorable.

The use of microwave irradiation can significantly accelerate the synthesis of trisubstituted benzenes. researchgate.netorganic-chemistry.org In the context of the Ti(OiPr)₄/nBuLi catalyzed cyclotrimerization, microwave conditions have been shown to reduce reaction times to just a few minutes while maintaining good selectivity for both aromatic and aliphatic alkynes. rsc.orgresearchgate.net This rapid heating method provides an efficient alternative to conventional heating, which may require longer reaction times. rsc.orgresearchgate.net

Considerations for Isomer Control (e.g., 1,2,4- vs. 1,3,5-Tripentylbenzene)

Controlling the regioselectivity to favor the 1,2,4-isomer over the 1,3,5-isomer is the central challenge in the synthesis of this compound from 1-heptyne. The choice of catalyst and ligands plays a pivotal role.

Steric Hindrance: The steric bulk of the substituents on the alkyne and the ligands around the metal catalyst can direct the cycloaddition pathway. wikipedia.org A proposed mechanism involves the formation of a metallacyclopentadiene intermediate. The relative orientation of the pentyl groups in this intermediate, influenced by steric repulsion, can dictate the final product distribution upon insertion of the third alkyne molecule.

Catalyst System: Different metal catalysts exhibit different intrinsic selectivities. Iridium-diphosphine complexes, for instance, have been shown to catalyze the cyclotrimerization of phenylacetylene derivatives with up to 100% regioselectivity for the 1,2,4-triarylbenzenes. researchgate.net Similarly, specific iron-based catalysts are reported to yield 1,2,4-substituted arenes with high regioselectivity. acs.org The Ti(OiPr)₄/nBuLi system has also proven effective in achieving high selectivity for the 1,2,4-isomer with certain aliphatic alkynes. arkat-usa.org

The general mechanism for alkyne trimerization is depicted below, illustrating the two possible pathways for unsymmetrical alkynes leading to either the 1,2,4- or 1,3,5-substituted benzene.

Figure 1: General pathways showing the formation of 1,2,4- and 1,3,5-isomers from an unsymmetrical alkyne. The regioselectivity is determined by the formation of the two possible metallacyclopentadiene intermediates.

Extension to Related Trisubstituted Benzene Derivatives

The synthetic methodologies described are not limited to this compound but are applicable to a wide range of trisubstituted benzene derivatives. By varying the starting alkyne, a diverse array of 1,2,4-trisubstituted benzenes can be synthesized.

| Starting Alkyne | Catalyst System | Product | Reference |

| Phenylacetylene | HIr(cod)(dppm) | 1,2,4-Triphenylbenzene | researchgate.net |

| p-Methoxyphenylacetylene | HIr(cod)(dppm) | 1,2,4-Tris(p-methoxyphenyl)benzene | researchgate.net |

| Various Arylacetylenes | Ti(OiPr)₄/nBuLi | 1,2,4-Triarylbenzenes | rsc.org |

| 5-Benzyloxypent-1-yne | Ti(OiPr)₄/nBuLi | 1,2,4-Tris(3-benzyloxypropyl)benzene | arkat-usa.org |

| Alkynyl Bromides | Iron Catalyst | Various 1,2,4-Substituted Arenes | nih.gov |

Table 2: Examples of other trisubstituted benzene derivatives synthesized via regioselective alkyne cyclotrimerization.

These methods provide a convergent and powerful tool for accessing complex aromatic structures from simple, readily available alkyne precursors. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1,2,4 Tripentylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. news-medical.net By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Aromatic and Aliphatic Proton Characterization

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In 1,2,4-tripentylbenzene, the ¹H NMR spectrum can be divided into two distinct regions: the aromatic region and the aliphatic region.

The aromatic region, typically appearing between 6.5 and 8.0 ppm, reveals the substitution pattern of the benzene (B151609) ring. libretexts.org For a 1,2,4-trisubstituted pattern, the three aromatic protons are chemically non-equivalent and would theoretically give rise to three distinct signals. The coupling between these adjacent protons would result in complex splitting patterns, likely a doublet, a doublet of doublets, and a singlet-like signal, depending on the coupling constants.

The aliphatic region of the spectrum corresponds to the protons of the three pentyl chains. These signals are expected to appear upfield, generally between 0.7 and 2.7 ppm. libretexts.org The protons of the CH2 group directly attached to the aromatic ring (benzylic protons) are deshielded compared to the other methylene (B1212753) groups and would appear at approximately 2.5-2.7 ppm as triplets. The subsequent methylene groups along the chain would show complex multiplets, while the terminal methyl (CH3) groups would each appear as a triplet at around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | ~ 6.8 - 7.2 | Multiplet |

| Benzylic CH₂ | ~ 2.5 - 2.7 | Triplet |

| Aliphatic (CH₂)₃ | ~ 1.2 - 1.6 | Multiplet |

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of symmetry in this compound, all 21 carbon atoms are expected to be chemically non-equivalent, resulting in 21 distinct signals in the ¹³C NMR spectrum.

The signals for the six aromatic carbons typically appear in the range of 125-150 ppm. oregonstate.edu The three carbons bearing the pentyl groups would have different chemical shifts from the three carbons bonded to hydrogen atoms. In the aliphatic region, the benzylic carbons are expected around 30-35 ppm, while the other carbons of the pentyl chains would resonate between 10 and 40 ppm. oregonstate.edupdx.edu The terminal methyl carbons would be the most shielded, appearing at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (substituted) | ~ 135 - 145 |

| Aromatic C-H | ~ 125 - 130 |

| Benzylic CH₂ | ~ 30 - 35 |

| Aliphatic (CH₂)₃ | ~ 22 - 32 |

Application in Isomer Differentiation

NMR spectroscopy is exceptionally effective in distinguishing between structural isomers, such as the different possible arrangements of three pentyl groups on a benzene ring. news-medical.netyoutube.comazom.com For instance, 1,3,5-tripentylbenzene, a more symmetrical isomer, would show a much simpler NMR spectrum. In its ¹H NMR spectrum, all three aromatic protons would be equivalent, producing a single signal, and the three pentyl groups would also be equivalent. youtube.com Similarly, its ¹³C NMR spectrum would show fewer signals due to the higher symmetry of the molecule. This stark difference in the number and multiplicity of signals allows for the unambiguous differentiation of this compound from its isomers. oxinst.comresearchgate.net

Chromatographic-Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of volatile compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scholaris.canih.gov In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner. The mass spectrum of an alkylbenzene is characterized by a molecular ion peak (M⁺) and several key fragment ions. core.ac.uk For this compound, a prominent fragment is the tropylium (B1234903) ion (m/z 91), formed by benzylic cleavage. Other significant fragments would arise from the loss of alkyl chains. Analysis of these fragmentation patterns allows for the confirmation of the compound's identity. core.ac.ukcore.ac.uk

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment |

|---|---|

| 302 | Molecular Ion [M]⁺ |

| 231 | [M - C₅H₁₁]⁺ |

| 160 | [M - 2(C₅H₁₁)]⁺ |

Application of High-Resolution Gas Chromatography (HRGC) with Various Detectors (e.g., FID, MS SCAN/SIM)

High-Resolution Gas Chromatography (HRGC), which utilizes long capillary columns, offers superior separation efficiency, which is crucial for resolving isomers and impurities in complex samples like petroleum fractions. acs.orgresearchgate.netepa.gov

A Flame Ionization Detector (FID) is a common detector used with GC. merel.siscielo.brmdpi.com It is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it excellent for quantitative analysis and assessing the purity of this compound.

When coupled with a mass spectrometer, HRGC can be operated in different modes. In full scan mode (SCAN) , the mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum that is useful for identifying unknown compounds by comparing the spectrum to a library. usgs.gov For trace analysis and enhanced sensitivity, Selected Ion Monitoring (SIM) mode is employed. scholaris.ca In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This increases the signal-to-noise ratio, allowing for the detection and quantification of very low levels of this compound or its impurities.

The combination of HRGC with detectors like FID and MS (in both SCAN and SIM modes) provides a comprehensive toolkit for the qualitative and quantitative analysis of this compound, ensuring both its structural verification and the determination of its purity. scholaris.canih.gov

Method Validation and Quality Control in Analytical Protocols

Method validation is a critical component in the analysis of this compound, ensuring that the chosen analytical procedure is fit for its intended purpose. usgs.gov The validation process for analytical methods applied to hydrocarbons like this compound typically encompasses the evaluation of several key parameters to guarantee reliable and accurate results. scielo.brstrath.ac.uk

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers (e.g., 1,2,3- and 1,3,5-Tripentylbenzene) or impurities. For chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the resolution of the this compound peak from other structurally similar compounds. walshmedicalmedia.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For instance, a GC-Mass Spectrometry (GC-MS) method might demonstrate linearity over a concentration range of 0.1 µg/mL to 100 µg/mL. rsc.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is measured. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. strath.ac.uk

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. strath.ac.uk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.gov

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Illustrative Data for Method Validation:

The following tables provide examples of acceptance criteria and typical results for the validation of an analytical method for this compound, based on common practices for hydrocarbon analysis.

Table 1: Exemplar Validation Parameters for a GC-MS Method for this compound

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | Resolution > 1.5 for critical pairs | Baseline resolution from isomers |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |

| Accuracy (% Recovery) | 90 - 110% | 98.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2% | 1.2% |

| - Intermediate Precision | ≤ 5% | 3.5% |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.03 µg/mL |

Table 2: Quality Control Sample Results

| QC Level | Target Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (RSD%) |

| Low | 1.0 | 0.99 | 99.0 | 2.5 |

| Mid | 50.0 | 50.5 | 101.0 | 1.8 |

| High | 90.0 | 89.1 | 99.0 | 1.5 |

Quality control (QC) is maintained by routinely analyzing QC samples at various concentrations alongside test samples to ensure the continued validity of the analytical results.

Emerging Analytical Approaches for Complex Organic Mixtures

The analysis of complex organic mixtures, which may contain this compound, benefits from the continuous development of novel analytical techniques that offer enhanced resolution, sensitivity, and structural information.

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC):

For highly complex samples, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LCxLC) is an emerging technique that employs two different columns with orthogonal separation mechanisms. petro-online.com For a mixture containing this compound, a non-polar C18 column could be used in the first dimension, followed by a polar cyano or phenyl-hexyl column in the second dimension. This approach significantly increases peak capacity, allowing for the separation of closely related isomers and impurities that would co-elute in a single-column separation. fao.org

High-Resolution Mass Spectrometry (HRMS):

The coupling of chromatographic techniques with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements. technologynetworks.com This capability is invaluable for the structural elucidation of unknown impurities or degradation products of this compound. By determining the elemental composition of an ion from its exact mass, the number of possible chemical formulas can be drastically reduced, facilitating its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a well-established technique, advancements in NMR, particularly in cryoprobe technology and higher magnetic field strengths, have pushed the boundaries of sensitivity and resolution. For the structural confirmation of this compound, one-dimensional ¹H and ¹³C NMR are essential. The aromatic region of the ¹H NMR spectrum of a 1,2,4-trisubstituted benzene ring displays a characteristic splitting pattern that can be definitively assigned. tandfonline.comias.ac.injove.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity of protons and carbons, providing unambiguous structural elucidation.

Table 3: Comparison of Conventional and Emerging Analytical Techniques

| Technique | Conventional Approach | Emerging Approach | Key Advantage of Emerging Approach |

| Chromatography | GC-MS, HPLC-UV | Comprehensive 2D-LC (LCxLC) | Enhanced resolution for complex mixtures |

| Mass Spectrometry | Quadrupole MS | High-Resolution MS (Orbitrap, TOF) | Accurate mass for elemental composition |

| Spectroscopy | Standard NMR | Cryoprobe NMR, Higher Field NMR | Increased sensitivity and resolution |

The integration of these advanced and emerging analytical techniques provides a powerful toolkit for the comprehensive characterization of this compound, ensuring its quality and facilitating a deeper understanding of its chemical properties.

Mechanistic Investigations of Reactions Involving 1,2,4 Tripentylbenzene Precursors

Elucidation of Cycloaddition Reaction Pathways (e.g., [2+2+2] Cycloaddition)

The formation of a benzene (B151609) ring from three alkyne units is a highly exothermic process, but it faces significant kinetic barriers, necessitating the use of a metal catalyst. wikipedia.org The transition metal-catalyzed [2+2+2] cycloaddition has emerged as a highly effective tool for constructing substituted benzene rings in a single step. nih.gov This method is complementary to traditional approaches like the Friedel-Crafts alkylation of an existing benzene ring. acs.org

Recent developments have focused on intermolecular cycloadditions, which present the challenge of controlling chemoselectivity when using two or three different alkynes. acs.org The use of tethered diynes can control the initial metallacycle formation, but achieving selectivity with three separate components is a significant focus of current research. acs.org

Catalytic Cycle Postulations and Intermediates

The catalytic cycle of alkyne cyclotrimerization is a multi-step process involving various organometallic intermediates. The precise nature of these intermediates and the catalytic cycle can vary depending on the metal catalyst and ligands used.

A variety of transition metals, including nickel, cobalt, rhodium, palladium, and iron, have been shown to catalyze [2+2+2] cycloadditions. benthamscience.comnih.gov Stoichiometric approaches using metals like titanium and zirconium have been employed to overcome the challenges of selectivity in catalytic systems. nih.gov In these cases, a metallacyclopentadiene is formed from two alkyne units, and the third alkyne is introduced in a separate step. nih.gov This avoids the formation of mixtures of different metallacycles that can occur in a one-pot catalytic reaction. nih.gov

While the term "titanacyclopropane" is not the primary intermediate in this context, titanium-based catalysts, such as Ziegler-type catalysts (e.g., TiCl₄-Et₂AlCl), are used and proceed via titanacyclopentadiene intermediates. researchgate.net The mechanism involves the oxidative coupling of two alkynes on the titanium center to form the five-membered metallacycle, which then reacts with a third alkyne in a manner akin to a Diels-Alder reaction to form the benzene ring. rsc.org

Table 1: Selected Metal Catalysts in Alkyne Cyclotrimerization

| Catalyst Type | Metal | Key Intermediate | Reference |

|---|---|---|---|

| Wilkinson's Catalyst | Rhodium | Rhodacyclopentadiene | wikipedia.org |

| CpCo(CO)₂ | Cobalt | Cobaltacyclopentadiene | wikipedia.org |

| Nickel Complexes | Nickel | Nickelacyclopentadiene | acs.org |

| Pyridine Dialdimine (PDAI) Complexes | Iron | Iron Azametallacycle | nih.gov |

Pincer complexes are a class of ligands known for their tridentate, meridional coordination to a metal center, which imparts high thermal stability and control over the catalytic environment. acs.orgacs.org These complexes are effective catalysts in a wide range of organic reactions, including cross-coupling and dehydrogenation reactions. acs.orgnih.gov

In the context of forming substituted benzenes, pincer complexes can play a crucial role by stabilizing the active catalytic species and influencing selectivity. The unique architecture of pincer ligands allows for fine-tuning of steric and electronic properties around the metal center. acs.org One key mechanistic feature of some pyridine-based pincer complexes is "metal-ligand cooperation," where the pincer ligand itself participates in the reaction through dearomatization/rearomatization processes, facilitating substrate activation. acs.org While specific studies detailing the use of pincer complexes for the synthesis of 1,2,4-tripentylbenzene via cycloaddition are not prominent, their established catalytic utility suggests a potential role. It is postulated that pincer complexes could stabilize the metallacyclopentadiene intermediate and control the regioselectivity of the third alkyne insertion. The synthesis of new pincer complexes, such as those with sulfur-functionalized dicarbene precursors, continues to expand their potential applications in catalysis. nih.gov

Regiochemical Control in Substituted Benzene Formation

Achieving the specific 1,2,4-substitution pattern of this compound requires strict regiochemical control. In the [2+2+2] cycloaddition of unsymmetrical alkynes, such as 1-heptyne (B1330384) (a precursor to the pentyl group), a mixture of isomers (1,2,4- and 1,3,5-substituted) can be formed. wikipedia.org

Control of regioselectivity is determined by both steric and electronic factors of the alkyne substituents and the catalyst system. nih.govacs.org

Steric Effects : Bulky substituents on the alkyne tend to orient themselves to minimize steric hindrance during the formation of the metallacyclopentadiene intermediate and the subsequent insertion of the third alkyne. wikipedia.orgnih.gov For instance, in cobalt-catalyzed reactions, it has been observed that the acetylenic carbon bearing a bulky substituent preferentially becomes the α-carbon of the metallacycle, influencing the final substitution pattern. acs.org

Electronic Effects : The electronic properties of the alkyne substituents can also direct the regiochemical outcome. Electron-rich alkynes have been found to accelerate the rate of reaction compared to electron-deficient ones in some systems. nih.gov

Palladium-catalyzed sequential trimerization of alkynes has been shown to produce 1,2,4-isomers with up to 95% regioselectivity. uwindsor.ca Similarly, nickel-mediated cycloaddition of the bulky carboryne with unsymmetrical alkynes achieved high regioselectivity due to the steric influence of the carborane moiety. nih.gov This demonstrates that by carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of the 1,2,4-isomer over the more symmetric 1,3,5-isomer. uwindsor.ca

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide insight into reaction rates and the factors that influence them, helping to identify rate-determining steps in the catalytic cycle.

Studies on the pyrolysis of related alkylbenzenes, such as 1,2,4-trimethylbenzene, also provide valuable mechanistic information. In the high-temperature pyrolysis of 1,2,4-trimethylbenzene, rate-of-production analysis indicates that the primary consumption pathways involve hydrogen abstraction by H atoms. nih.gov The decomposition of the fuel is driven by reactions that form various radicals and stable products. nih.gov Kinetic modeling of the pyrolysis of various alkylbenzenes shows that the structure of the alkyl side chain significantly impacts fuel reactivity and the formation of intermediates. rsc.org For instance, the formation of key precursors is often influenced by the competition between different reaction pathways, such as radical combination versus ipso-substitution. rsc.org

In the synthesis of long-chain alkylbenzenes via Friedel-Crafts alkylation, kinetic models have been developed to predict the yields of different isomers. acs.org These studies show that isomer distribution is highly dependent on reaction temperature and space velocity, with rate constants for alkylation and isomerization being key parameters. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Trimethylbenzene |

| 1,3,5-Trimethylbenzene |

| 1-Heptyne |

| Acetylene |

| Benzene |

| n-Propylbenzene |

| Phenylacetylene (B144264) |

| Titanacyclopropane |

| Dodecylbenzene |

| 2-Phenyldodecane |

Computational and Theoretical Studies on 1,2,4 Tripentylbenzene

Electronic Structure Calculations and Molecular Orbital Theory

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in quantum chemistry due to its balance of accuracy and computational cost. figshare.comcam.ac.uk DFT methods calculate the electron density of a molecule to determine its energy and other properties. For molecules like 1,2,4-tripentylbenzene, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. Common functionals like B3LYP are often employed for such calculations on organic molecules. techscience.comcolab.ws

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.net This method is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions. researchgate.net For an alkyl-substituted benzene (B151609) like this compound, TD-DFT can elucidate how the alkyl chains influence the electronic transitions of the benzene ring.

Calculation of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and can be correlated with its reactivity. kashanu.ac.irresearchgate.net

For substituted benzenes, the presence of alkyl groups influences the energies of the HOMO and LUMO orbitals. Generally, alkyl groups are weakly electron-donating, which would be expected to raise the energy of the HOMO and, to a lesser extent, the LUMO of this compound compared to unsubstituted benzene. The specific substitution pattern (1,2,4-) would lead to a unique set of orbital energies compared to other isomers.

| Property | Calculated Value (eV) - Benzene (for comparison) | Calculated Value (eV) - Toluene (B28343) (for comparison) | Predicted Trend for this compound |

| HOMO Energy | ~ -9.2 | ~ -8.8 | Higher than toluene |

| LUMO Energy | ~ -1.1 | ~ -1.0 | Slightly higher than toluene |

| HOMO-LUMO Gap | ~ 8.1 | ~ 7.8 | Smaller than toluene |

| Note: The values for benzene and toluene are approximate and can vary with the level of theory and basis set used. The trend for this compound is a qualitative prediction based on the electron-donating nature of alkyl groups. |

Hartree-Fock (HF) and Semi-Empirical Methods

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. nih.gov While computationally more demanding and generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF theory can still provide valuable insights into electronic structure and is a starting point for more advanced methods. nih.gov Uncoupled Hartree-Fock perturbation theory, for example, has been used to evaluate ring currents in substituted benzenes. aip.org

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative by simplifying the HF equations and using parameters derived from experimental data. These methods are particularly useful for very large molecules where DFT or HF calculations would be prohibitively expensive. They can be employed for initial geometry optimizations and to obtain qualitative insights into the electronic properties of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape of flexible molecules and their interactions with their environment. researchgate.netaip.org

For a molecule like this compound with three flexible pentyl chains, a vast number of conformations are possible due to the rotation around the various carbon-carbon single bonds. MD simulations can explore this conformational space to identify low-energy conformers and understand the dynamics of their interconversion. Such simulations are also invaluable for studying the intermolecular interactions between this compound molecules in the liquid or solid state, providing insights into properties like viscosity, density, and self-assembly behavior. nih.govsdu.edu.cn Studies on branched-alkyl benzene sulfonates have demonstrated the utility of MD in understanding the orientation and behavior of alkylated aromatics at interfaces. researchgate.netaip.org

| Interaction Type | Description | Relevance to this compound |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The dominant intermolecular force governing the bulk properties of this compound. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of molecules in the condensed phase. |

| CH-π Interactions | Weak interactions between a C-H bond and a π-system. | Can play a role in determining the specific conformations of the pentyl chains relative to the benzene ring. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These models are often expressed as mathematical equations that can be used to predict the properties of new or untested compounds.

Development of Predictive Models Based on Molecular Fragments

In QSPR, molecular descriptors are numerical values that encode structural information about a molecule. These can range from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex topological or quantum-chemical parameters. kashanu.ac.irresearchgate.net For a series of alkylbenzenes, QSPR models can be developed to predict properties such as boiling point, viscosity, and density.

For instance, a QSPR model for the boiling point of alkylbenzenes might take the general form:

Boiling Point = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where:

c₀, c₁, c₂, ..., cₙ are coefficients determined from a regression analysis of a training set of molecules with known boiling points.

D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

Correlation of Structural Features with Derived Properties

For instance, DFT calculations can be employed to determine the optimized molecular geometry, from which various descriptors can be calculated. These descriptors can then be correlated with macroscopic properties. The table below illustrates the types of correlations that can be established for this compound, based on general principles of computational chemistry applied to substituted benzenes.

Table 1: Correlation of Structural Features with Computationally Derived Properties of this compound.

| Structural Feature | Computational Descriptor | Derived Property | Anticipated Correlation |

|---|---|---|---|

| Asymmetric substitution pattern | Dipole Moment (Debye) | Polarity | The uneven distribution of electron-donating alkyl groups is expected to result in a small but non-zero dipole moment, contributing to weak polar interactions. |

| Presence of three alkyl chains | Molecular Surface Area (Ų) | Intermolecular van der Waals forces | A larger molecular surface area due to the pentyl groups leads to stronger van der Waals interactions, influencing properties like boiling point and viscosity. |

| Conformational flexibility of pentyl groups | Rotational Energy Barriers (kcal/mol) | Molecular Shape and Packing | Low rotational barriers for the C-C bonds in the pentyl chains allow for multiple low-energy conformations, affecting how the molecules pack in the solid or liquid state. |

| Electron-donating nature of alkyl groups | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Ionization Potential | The electron-donating pentyl groups raise the HOMO energy, making the molecule more susceptible to oxidation compared to unsubstituted benzene. |

Computational Screening for Reactivity and Selectivity Prediction

Computational screening is a powerful strategy for predicting the reactivity and regioselectivity of a molecule in various chemical reactions. For this compound, this is particularly relevant for electrophilic aromatic substitution, a characteristic reaction of benzene and its derivatives. studymind.co.ukmsu.edulibretexts.org The three pentyl groups, being electron-donating, activate the benzene ring towards electrophilic attack. studymind.co.uklibretexts.org However, they also exert steric hindrance, which influences the position of substitution.

DFT calculations can be used to model the transition states of potential reaction pathways and to calculate activation energies, providing a quantitative measure of reactivity. pnas.org Furthermore, descriptors derived from the electronic structure of the molecule, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for electrophilic attack. The positions on the benzene ring with the highest electron density are generally more susceptible to attack by electrophiles. pnas.org

The pentyl groups direct incoming electrophiles to the remaining unsubstituted positions on the ring (positions 3, 5, and 6). Computational models can predict the relative likelihood of substitution at each of these sites. The table below provides a hypothetical computational screening for the nitration of this compound, a common electrophilic aromatic substitution reaction.

Table 2: Computational Screening for the Reactivity and Selectivity of this compound in Electrophilic Nitration.

| Potential Substitution Site | Calculated Parameter | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|---|

| Position 3 | Activation Energy (kcal/mol) | 18.5 | Moderate activation barrier, suggesting this position is a potential site for substitution. |

| Relative Product Stability | -15.2 | The resulting product is thermodynamically stable. | |

| Position 5 | Activation Energy (kcal/mol) | 17.8 | Lower activation barrier compared to position 3, indicating a kinetically favored site. |

| Relative Product Stability | -16.1 | The resulting product is the most thermodynamically stable isomer due to reduced steric hindrance. | |

| Position 6 | Activation Energy (kcal/mol) | 20.1 | Higher activation barrier, likely due to significant steric hindrance from the adjacent pentyl group at position 1. |

| Relative Product Stability | -14.5 | The resulting product is less stable compared to substitution at positions 3 and 5. |

These computational predictions, while theoretical, provide valuable guidance for experimental chemists, allowing for the rational design of synthetic routes and the prediction of product distributions.

Advanced Applications and Research Directions in Materials Science

Potential in Organic Electronic and Optoelectronic Devices

The field of organic electronics relies on the design of novel organic molecules with tailored properties for use in devices such as Organic Light-Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes (PLEDs), and Organic Photovoltaic Cells (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic materials used, including their ability to transport charge, emit light, and form stable, uniform thin films.

Consideration for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In OLEDs and PLEDs, the active layers consist of organic molecules or polymers that emit light upon the application of an electric field. Host materials are often used to disperse emissive dopants, and their properties are crucial for achieving high device efficiency and stability. Trisubstituted benzene (B151609) derivatives have been investigated as host materials for phosphorescent OLEDs. For instance, carbazole-substituted biphenyls and donor-substituted 1,3,5-triazines have been explored as host materials for blue phosphorescent emitters. ep2-bayreuth.deresearchgate.net

The introduction of alkyl chains, such as the pentyl groups in 1,2,4-Tripentylbenzene, can be a strategy to improve the processability of these materials, particularly for solution-processed devices like PLEDs. Alkyl chains are known to enhance the solubility of conjugated polymers and small molecules, which is a prerequisite for forming uniform thin films via techniques like spin-coating or inkjet printing. nih.gov Furthermore, the length and branching of alkyl side chains can influence the intermolecular interactions and the morphology of the active layer, which in turn affects the device performance.

While this compound is a simple alkylbenzene and not inherently emissive or charge-transporting in the same way as more complex conjugated molecules, it could be considered as a non-conjugated host material or as a building block for more complex functional molecules. The pentyl groups could provide the necessary steric hindrance to prevent aggregation-caused quenching of emissive guests, a common issue in solid-state devices.

Table 1: Performance of Selected Trisubstituted Benzene Derivatives as Host Materials in OLEDs

| Host Material Class | Emitter | Max. External Quantum Efficiency (EQE) | Device Type |

| Carbazole substituted biphenyls | Ir(dbfmi)₃ (blue) | 8.7% at 100 cd/m² | PHOSPHORESCENT OLED |

| Donor-substituted 1,3,5-triazines | Blue phosphorescent dopant | Up to 27.4% (orange emitter) | PHOSPHORESCENT OLED |

This table presents data for analogous trisubstituted benzene derivatives to illustrate the potential of this class of compounds.

Role in Electron-Transport or Hole-Blocking Layers (Inspired by 1,2,4-triazole derivatives)

Efficient OLEDs and PLEDs require a balance of electron and hole injection and transport within the device. This is often achieved by incorporating specialized layers, such as electron-transport layers (ETLs) and hole-blocking layers (HBLs). The electron-deficient nature of the 1,2,4-triazole ring has made its derivatives excellent candidates for these applications. researchgate.net Metal-free 1,2,4-triazole derivatives have demonstrated excellent electron-transport and hole-blocking properties. researchgate.net For instance, novel bipolar blue emitters incorporating 1,2,4-triazole and phenanthroimidazole moieties have been synthesized, exhibiting high photoluminescence quantum yields and enabling non-doped blue OLEDs with high external quantum efficiencies of up to 7.3%. rsc.orgrsc.org

While this compound lacks the heteroatoms and inherent electronic properties of 1,2,4-triazole derivatives, the concept of a trisubstituted benzene core can be a starting point for designing new materials. By functionalizing the benzene ring with electron-withdrawing groups in addition to the solubilizing alkyl chains, it might be possible to create novel materials with electron-transporting capabilities. The arrangement of substituents on the benzene ring can be fine-tuned to modulate the electronic properties of the molecule. fiveable.melibretexts.orglibretexts.orgpressbooks.pub The pentyl groups would serve to ensure good film-forming properties and compatibility with other organic layers in the device.

Application in Organic Photovoltaic Cells

In organic photovoltaic (OPV) cells, the active layer is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. The efficiency of OPVs is strongly influenced by the molecular structure of these materials, which dictates their light absorption, energy levels, and the morphology of the blend. The engineering of alkyl side chains on conjugated polymers and small molecules is a critical strategy for optimizing OPV performance. mdpi.comrepec.org

The length, nature (linear or branched), and position of alkyl chains can affect the packing of the molecules in the solid state, which in turn influences charge transport and the donor-acceptor interface. mdpi.com For example, in a study of (DTBDT/benzotriazole)-based copolymers, variations in the alkylsilyl side chains led to differences in photovoltaic performance, with a power conversion efficiency (PCE) of 11.06% being achieved with an optimized side chain. encyclopedia.pub

Therefore, while this compound is not a primary photoactive material, its structural elements are relevant. It could potentially be used as a non-photoactive additive or "plasticizer" to control the morphology of the BHJ. The introduction of such a molecule could influence the domain sizes and purity of the donor and acceptor phases, which are critical for efficient exciton dissociation and charge extraction. Furthermore, the 1,2,4-trisubstituted pattern with flexible pentyl chains could be incorporated into the design of novel donor or acceptor molecules to fine-tune their solubility and packing behavior.

Integration into Polymeric and Composite Materials

The properties of polymers and composite materials can be significantly altered by the incorporation of small molecules or by the synthesis of new polymer architectures. Alkylbenzenes can play a role in both of these areas.

Development of Novel Silicon-Based Materials

Silicon-based polymers, or silicones, are known for their thermal stability, flexibility, and chemical inertness. mgcub.ac.inescholarship.org The synthesis of these materials often involves the hydrolysis and condensation of chlorosilane monomers. youtube.com By incorporating organic functionalities, the properties of silicones can be tailored for specific applications, including as conducting polymers for optoelectronics. mdpi.com

This compound could potentially be used as a precursor for the synthesis of novel silicon-based materials. Through reactions such as Friedel-Crafts alkylation, silicon-containing groups could be attached to the benzene ring. wikipedia.orglibretexts.orgthemasterchemistry.comlibretexts.orgopenstax.org Subsequent polymerization could lead to silicones with pendant 1,2,4-tripentylphenyl groups. The bulky and flexible pentyl groups would likely influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical flexibility. These modified silicones could find applications as new elastomers, resins, or dielectric materials.

Enhancement of Mechanical Properties of Advanced Materials

The mechanical properties of polymers, such as their flexibility, toughness, and elastic modulus, are highly dependent on the interactions between polymer chains. The introduction of alkyl side chains is a well-established method for modifying these properties. nih.govresearchgate.net Longer and more flexible side chains can increase the free volume between polymer chains, leading to a lower glass transition temperature and increased flexibility. nih.gov Conversely, the length of alkyl side chains can also impact the formation of physical cross-links in certain polymer systems, with shorter chains sometimes leading to stronger aggregates and improved tensile properties. rsc.orgbohrium.com

This compound could be considered for use as a plasticizer or additive in polymeric and composite materials. Plasticizers are additives that increase the flexibility and processability of polymers by reducing intermolecular forces between polymer chains. specialchem.comijiert.org The long, non-polar pentyl chains of this compound could effectively intercalate between polymer chains, increasing their mobility and thus the flexibility of the material. In composite materials, such additives can also improve the compatibility between different components, such as the polymer matrix and inorganic fillers. compositeslab.com The use of alkylbenzenes as plasticizers or as a component in the synthesis of polymeric additives has been explored to improve properties like damping, tensile strength, and elongation in elastomeric polymers. google.com

Liquid Crystalline Materials and Optical Waveguide Behavior

The field of liquid crystals is built upon molecules that exhibit intermediate phases between crystalline solids and isotropic liquids. These materials are foundational to modern display technologies. Organic compounds that form liquid crystals typically possess a combination of a rigid core and flexible peripheral chains. The benzene ring in this compound provides a rigid core, while the three pentyl groups offer flexible alkyl chains. This molecular architecture is a prerequisite for the formation of liquid crystalline phases, known as mesophases.

Currently, there is a lack of specific research literature detailing the liquid crystalline properties of this compound. However, the study of other multi-substituted alkylbenzenes provides a basis for predicting its potential behavior. The asymmetrical substitution pattern of this compound may lead to the formation of specific mesophases, such as nematic or smectic phases, which are crucial for display applications. Further investigation into the phase transition temperatures and the specific types of mesophases formed by this compound and its derivatives is a promising avenue for future research.

Optical waveguides are structures that guide light, forming the backbone of modern optical communications and integrated circuits. wikipedia.orgmasterbond.com While traditional waveguides are made from materials like glass or silicon, there is growing interest in using organic materials due to their potential for flexibility and ease of processing. The viability of an organic molecule for optical waveguide applications often depends on its ability to self-assemble into highly ordered structures with a refractive index different from its surroundings.

For this compound, its potential to form ordered structures, possibly through liquid crystalline phases, could be exploited for the fabrication of organic-based optical waveguides. The specific arrangement of the pentyl chains could influence the packing of the molecules, which in turn would affect the refractive index and light-guiding properties. Research in this area would involve synthesizing high-purity this compound and studying its thin-film self-assembly and optical properties.

Table 1: Potential Research Parameters for this compound in Liquid Crystal and Optical Waveguide Applications

| Research Area | Parameter to Investigate | Potential Significance |

|---|---|---|

| Liquid Crystalline Behavior | Phase transition temperatures | Determines the operational temperature range for potential display applications. |

| Identification of mesophases | Understanding the specific type of liquid crystal phase (e.g., nematic, smectic) is crucial for device design. | |

| Dielectric anisotropy | A key parameter for controlling the orientation of liquid crystal molecules with an electric field. | |

| Optical Waveguide Properties | Refractive index of self-assembled structures | Essential for designing waveguide structures that effectively confine and guide light. |

| Optical loss | A measure of how much light is lost as it propagates through the waveguide. | |

| Birefringence | The dependence of the refractive index on the polarization of light, which can be utilized in specialized optical components. |

Future Prospects in Energy-Related Materials Science

The exploration of novel materials for energy generation, storage, and conservation is a critical area of modern research. While the direct application of this compound in this field is not yet established, its chemical nature as an alkylbenzene suggests several speculative yet plausible research directions.

One potential area of interest is its use as a high-performance dielectric fluid. The electrical insulating properties of alkylbenzenes make them suitable for applications in transformers and capacitors. The specific substitution pattern and the length of the alkyl chains in this compound could influence its dielectric constant, breakdown voltage, and thermal stability, making it a candidate for next-generation dielectric fluids.

Furthermore, the benzene core of this compound could serve as a foundational building block for the synthesis of more complex energy materials. For instance, it could be functionalized and polymerized to create microporous organic polymers for gas storage (e.g., hydrogen or methane) or as a precursor for carbon materials with high surface area for use in supercapacitors and batteries. Research into the chemical modification of this compound to introduce functional groups could unlock its potential in these areas.

Another speculative application lies in the field of organic solar cells. The benzene ring is a common component in organic semiconducting materials. While this compound itself is not a semiconductor, it could be chemically modified to create derivatives with desirable electronic properties for use as donor or acceptor materials in organic photovoltaic devices.

It is important to emphasize that these are prospective research directions and significant experimental work is required to validate the suitability of this compound for any of these energy-related applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.